molecular formula C6H9N3S B1590593 4,5,6,7-Tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine CAS No. 97817-23-7

4,5,6,7-Tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine

Cat. No. B1590593
CAS RN: 97817-23-7
M. Wt: 155.22 g/mol
InChI Key: YYZRTZLOUDOIGR-UHFFFAOYSA-N
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Patent
US05214051

Procedure details

A solution of 2-amino-4-(2-aminoethyl)thiazole (1.57 g, 11.0 mmol) in methanol (120 ml) was treated with acetic acid (0.15 ml, 2.6 mmol) and formaldehyde (0.89 ml of a 37% aqueous solution, 11 mmol). After ten minutes, the reaction mixture was concentrated in vacuo and subjected to column chromatography (eluant: 95:4:1 chloroform:methanol:concentrated ammonium hydroxide). The product was obtained as a white solid, m.p. 169°-173° (1.547 g, 10.0 mmol, 91% yield).
Quantity
1.57 g
Type
reactant
Reaction Step One
Quantity
0.15 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][CH:4]=[C:5]([CH2:7][CH2:8][NH2:9])[N:6]=1.[C:10](O)(=O)C.C=O>CO>[NH2:1][C:2]1[S:3][C:4]2[CH2:10][NH:9][CH2:8][CH2:7][C:5]=2[N:6]=1

Inputs

Step One
Name
Quantity
1.57 g
Type
reactant
Smiles
NC=1SC=C(N1)CCN
Name
Quantity
0.15 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
120 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After ten minutes
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The product was obtained as a white solid, m.p. 169°-173° (1.547 g, 10.0 mmol, 91% yield)

Outcomes

Product
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.